6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-5-methyl-2-pyridin-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c1-6-8(11)14-10(15-9(6)12)7-4-2-3-5-13-7/h2-5H,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQLSMNKWQRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-methylpyrimidine and 2-aminopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. A base like potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a corresponding amine derivative .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is in the field of oncology. Research has indicated that compounds with similar structures exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study:
In a study published in Journal of Medicinal Chemistry, derivatives of pyrimidine were synthesized and evaluated for their activity against various cancer cell lines. The findings suggested that modifications to the pyrimidine framework significantly enhanced anticancer potency, indicating potential pathways for further development using this compound .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Research has demonstrated that certain pyrimidine derivatives possess broad-spectrum antimicrobial properties, making them suitable candidates for the development of new antibiotics. The mechanism often involves the inhibition of bacterial DNA synthesis through interference with essential enzymes .
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Similar Pyrimidine Derivative | S. aureus | 16 µg/mL |
Neurological Applications
Recent studies have also explored the neuroprotective effects of pyrimidine derivatives, including this compound. These compounds have shown promise in models of neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Case Study:
In animal models of Alzheimer's disease, administration of pyrimidine derivatives resulted in reduced levels of amyloid-beta plaques and improved cognitive function, suggesting a potential therapeutic role for compounds like this compound in neurodegenerative disorders .
Polymer Chemistry
In material science, this compound has been investigated as a building block for advanced polymers. Its ability to form stable complexes with metal ions makes it useful in creating materials with enhanced thermal stability and mechanical properties .
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 50 |
| Polymer with 6-Chloro Additive | 250 | 70 |
Coatings and Adhesives
The compound's reactivity allows it to be utilized in coatings and adhesives, providing improved adhesion properties and resistance to environmental degradation. This application is particularly relevant in the automotive and aerospace industries where durability is paramount .
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of dihydrofolate reductase, thereby interfering with folate metabolism .
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- A pyrimidine core substituted with a chlorine atom at position 6, a methyl group at position 5, and a pyridin-2-yl group at position 2.
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Melting Points and Solubility :
- Hydrogen Bonding: The amino group at position 4 enables hydrogen bonding, critical for crystal packing (as seen in ) and receptor interactions .
Biological Activity
6-Chloro-5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. With the molecular formula C10H9ClN4, it features a pyrimidine ring substituted with a chlorine atom, a methyl group, and a pyridine moiety. This compound has been investigated for its potential therapeutic applications, especially as an enzyme inhibitor.
The compound primarily acts by inhibiting specific enzymes, notably collagen prolyl 4-hydroxylases, which play a crucial role in collagen synthesis. By binding to these enzymes, this compound reduces collagen production, which is significant in conditions characterized by excessive fibrosis .
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
- Antifibrotic Activity : In studies involving hepatic stellate cells, the compound inhibited collagen synthesis and reduced the expression of collagen type I alpha 1 (COL1A1) protein.
- Enzyme Inhibition : It has shown potential as an inhibitor of other enzymes and receptors, making it relevant in drug development for various diseases.
- Antiparasitic Properties : Although specific studies on antiparasitic activity were not highlighted in the search results, the structural similarities to other pyrimidine derivatives suggest potential efficacy against parasitic infections .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
The synthesis of this compound typically involves the reaction of 2-chloro-5-methylpyrimidine with 2-aminopyridine under reflux conditions in solvents like ethanol or acetonitrile . The presence of the chlorine atom enhances its reactivity, allowing for various nucleophilic substitutions.
Comparative Analysis with Related Compounds
The compound's structural features allow for comparisons with other pyrimidine derivatives.
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-5-methylpyridinone | Contains a pyridine ring | Acts as an intermediate for pharmaceuticals |
| 6-Chloro-N-methylpyrimidin-4-amine | Similar base structure | Different substitution pattern |
| 2-Pyridinylpyrimidinone | Contains additional pyridine moiety | Exhibits distinct biological activity |
These comparisons highlight the unique attributes of this compound, particularly its specific halogen substitution and potential applications in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
